4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate is an organic compound that features a tetrazole ring and a chlorophenoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, where a phenylboronic acid or phenyl halide is coupled with the tetrazole intermediate.
Formation of the Chlorophenoxyacetate Moiety: The chlorophenoxyacetate group can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.
Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the chlorophenoxyacetate moiety through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The tetrazole ring’s stability makes it useful in the development of high-energy materials and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for use in coatings, adhesives, and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate: Similar structure but with a different position of the chlorine atom.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains a triazole ring instead of a tetrazole ring.
2-(4-(1H-tetrazol-1-yl)phenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a chlorophenoxy group.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate is unique due to the combination of the tetrazole ring and the chlorophenoxy group, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and ability to participate in diverse chemical reactions, while the chlorophenoxy group provides additional sites for functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H11ClN4O3 |
---|---|
Molekulargewicht |
330.72 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H11ClN4O3/c16-13-3-1-2-4-14(13)22-9-15(21)23-12-7-5-11(6-8-12)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI-Schlüssel |
DIEJWTVPRADLHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.